2-Thiazolecarboxaldehyde

Descripción

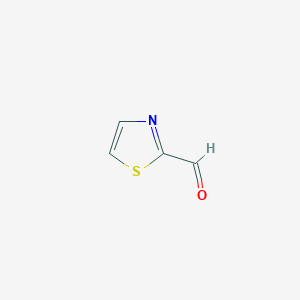

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTFNNUASMWGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370565 | |

| Record name | 2-Thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-59-6 | |

| Record name | 2-Thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique chemical reactivity, stemming from the electron-deficient thiazole ring and the reactive aldehyde group, makes it an invaluable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside an exploration of the signaling pathways targeted by its derivatives.

Chemical Identity and Physicochemical Properties

Thiazole-2-carbaldehyde, with the IUPAC name 1,3-thiazole-2-carbaldehyde , is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, and an aldehyde group at position 2.[1]

Structure:

Chemical Structure of Thiazole-2-carbaldehyde

The key physicochemical and identifying properties of thiazole-2-carbaldehyde are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3-thiazole-2-carbaldehyde | [1] |

| Synonyms | 2-Formylthiazole, Thiazole-2-carboxaldehyde | [1] |

| CAS Number | 10200-59-6 | [1] |

| Molecular Formula | C₄H₃NOS | [1] |

| Molecular Weight | 113.14 g/mol | [1] |

| Appearance | Light brown to yellow liquid | |

| Density | 1.288 g/mL at 25 °C | |

| Boiling Point | 61-63 °C at 15 mmHg | |

| Refractive Index | n20/D 1.574 | |

| SMILES | O=Cc1nccs1 | |

| InChI Key | ZGTFNNUASMWGTM-UHFFFAOYSA-N | [1] |

Synthesis of Thiazole-2-carbaldehyde

Several synthetic routes to thiazole-2-carbaldehyde have been reported. A common and effective method involves the oxidation of 2-methylthiazole. An alternative high-yield method utilizes a Grignard reaction with 2-bromothiazole.

Experimental Protocol: Synthesis via Grignard Reaction

This method, adapted from patented procedures, provides a high-yield synthesis suitable for laboratory and potential scale-up.

Reaction Scheme:

Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction

Materials:

-

2-Bromothiazole

-

Ethylmagnesium bromide (EtMgBr) in Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethylmagnesium bromide in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of 2-bromothiazole in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure thiazole-2-carbaldehyde.

Key Reactions and Applications in Drug Development

Thiazole-2-carbaldehyde is a versatile precursor for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with therapeutic potential.

Knoevenagel Condensation

The aldehyde functionality of thiazole-2-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is fundamental for carbon-carbon bond formation and the synthesis of various substituted alkenes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Reaction Scheme:

Knoevenagel Condensation of Thiazole-2-carbaldehyde

Materials:

-

Thiazole-2-carbaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine

Procedure:

-

In a round-bottom flask, dissolve thiazole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Synthesis of Kinase Inhibitors

The thiazole moiety is a recognized pharmacophore in numerous kinase inhibitors. Thiazole-2-carbaldehyde serves as a key starting material for the synthesis of derivatives that target various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).

Derivatives of thiazole have been synthesized and shown to act as potent inhibitors of EGFR, a key protein in cell signaling pathways that is often dysregulated in cancer.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many cancers exhibit overexpression or mutations of EGFR, leading to uncontrolled cell growth. Thiazole-based inhibitors, synthesized from precursors like thiazole-2-carbaldehyde, can effectively block this signaling cascade. These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.

Simplified EGFR Signaling Pathway and Inhibition by Thiazole Derivatives.

Conclusion

Thiazole-2-carbaldehyde is a cornerstone molecule for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity enable the construction of a diverse range of heterocyclic compounds. The demonstrated success of thiazole-containing drugs, particularly in oncology, underscores the importance of thiazole-2-carbaldehyde as a key intermediate in the ongoing quest for novel and more effective therapeutic agents. The protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

reactivity of the aldehyde group in 2-Thiazolecarboxaldehyde

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Thiazolecarboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aldehyde featuring a five-membered thiazole ring containing sulfur and nitrogen atoms, with an aldehyde group at the C2 position.[1] This compound is a versatile and crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its significance stems from the unique electronic properties of the thiazole ring, which profoundly influences the reactivity of the attached aldehyde functional group. This unique reactivity allows it to serve as a key intermediate in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as agrochemicals such as fungicides and herbicides.[2] This guide provides a detailed exploration of the chemical , supported by experimental data and protocols.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NOS | [1][2][3] |

| Molecular Weight | 113.14 g/mol | [2][3] |

| CAS Number | 10200-59-6 | [1][4] |

| Appearance | Light brown to yellow liquid | [2] |

| Density | 1.288 g/mL at 25 °C | [2][5] |

| Boiling Point | 61-63 °C at 15 mmHg | [2][5] |

| Refractive Index (n20/D) | 1.574 | [2][5] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Solubility | Soluble in water | [4] |

| SMILES | O=Cc1nccs1 | [5] |

| InChI Key | ZGTFNNUASMWGTM-UHFFFAOYSA-N | [5] |

Electronic Effects and Reactivity

The is fundamentally governed by the electronic nature of the thiazole ring. The thiazole ring is electron-deficient, exerting a strong electron-withdrawing effect on the aldehyde group through both inductive and resonance effects.

-

Inductive Effect: The electronegative nitrogen and sulfur atoms in the ring pull electron density away from the C2 carbon, which in turn withdraws electron density from the aldehyde carbon.

-

Resonance Effect: The lone pair of electrons on the ring nitrogen can participate in resonance, delocalizing the electron density and further increasing the electrophilicity of the carbonyl carbon.

This increased electrophilicity makes the aldehyde carbon of this compound highly susceptible to attack by nucleophiles, forming the basis for its diverse chemical transformations.

Caption: Electronic effects of the thiazole ring on the aldehyde group.

Key Reactions of the Aldehyde Group

This compound undergoes a wide range of reactions typical of aromatic aldehydes, often with enhanced reactivity. These reactions are fundamental to its utility as a synthetic intermediate.

Caption: Major reaction pathways for this compound.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is a prime target for various nucleophiles.[6][7]

-

Baylis-Hillman Reaction: this compound readily undergoes the Baylis-Hillman reaction with activated alkenes like methyl acrylate, catalyzed by nucleophilic catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane).[5] This reaction is significant for forming multifunctional molecules with a new stereocenter.

-

Addition of Organometallics: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols, providing a key route for C-C bond formation. A patented method describes preparing 2-thiazole Grignard reagents from 2-bromothiazole, which then react with formamides to yield this compound, highlighting the reverse of this process.[8]

Condensation Reactions

Condensation reactions are widely used to construct more complex heterocyclic systems and are a hallmark of this compound's synthetic utility.[1]

-

Formation of Imines and Hydrazones: It reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. For instance, it is a reactant in the synthesis of Benzothiazine N-acylhydrazones, which have shown potential antinociceptive and anti-inflammatory activity.[5]

-

Synthesis of Heterocycles: The aldehyde group can participate in cyclocondensation reactions. For example, condensation with 2-aminothiophenol derivatives can lead to the formation of benzothiazole structures, a common motif in pharmacologically active compounds.[9][10]

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-thiazolecarboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing common oxidizing agents. While specific protocols for this compound are not detailed in the provided results, general methods for aldehyde oxidation are applicable.[11]

Reduction

The aldehyde can be reduced to the primary alcohol, (thiazol-2-yl)methanol. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. This reaction is fundamental for introducing a hydroxymethyl group at the 2-position of the thiazole ring.[12]

Tabulated Reaction Data

The following table summarizes key reactions involving this compound, highlighting its role as a versatile reactant.

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Application/Reference |

| Baylis-Hillman | This compound, Methyl acrylate | DABCO (catalyst) | Allylic Alcohol | Synthesis of functionalized molecules.[5] |

| Condensation | This compound, Piroxicam-derived hydrazide | N/A | Benzothiazine N-acylhydrazone | Potential anti-inflammatory agents.[13] |

| Condensation | This compound, L-leucine t-butyl ester HCl | N/A | Imino ester | Intermediate for HCV polymerase inhibitors.[5] |

| Phosphonylation | This compound, Diethyl phosphite, Amine | N/A | Thiazole-2-yl-(amino)methylphosphonate | Synthesis of phosphonate derivatives.[5] |

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in research and development. Below are representative protocols based on the applications of this compound.

General Protocol for Imine Formation (e.g., for Schiff Base Derivatives)

This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine.

Caption: General workflow for the synthesis of imine derivatives.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the primary amine (1.0-1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The imine product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol for Synthesis of this compound via Grignard Reaction

This protocol is adapted from a patented method for producing this compound from 2-bromothiazole.[8]

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare an active Grignard reagent (e.g., isopropylmagnesium chloride) in an ethereal solvent like tetrahydrofuran (THF).

-

Halogen-Magnesium Exchange: Cool the Grignard reagent solution to a low temperature (e.g., -10 to 10 °C). Slowly add a solution of a 2-bromothiazole compound in THF. The halogen-magnesium exchange reaction occurs rapidly to form the 2-thiazole Grignard reagent.[8]

-

Formylation: In a separate flask, prepare a solution of a formylating agent, such as N,N-dimethylformamide (DMF), in THF, and cool it to between -40 and 80 °C (preferably -10 to 10 °C).[8]

-

Reaction: Slowly add the freshly prepared 2-thiazole Grignard reagent solution to the DMF solution while maintaining the low temperature. Stir the mixture for a specified period until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis (Work-up): Carefully quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to hydrolyze the intermediate and liberate the aldehyde.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure this compound.

Conclusion

The aldehyde group of this compound exhibits heightened reactivity due to the potent electron-withdrawing nature of the heterocyclic ring. This property makes it an exceptionally valuable and versatile electrophile in a multitude of organic reactions, including nucleophilic additions, condensations, and redox transformations. Its ability to serve as a precursor for complex molecular architectures solidifies its importance as a key building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2] A thorough understanding of its reactivity is paramount for researchers and scientists aiming to leverage this compound in drug discovery and development.

References

- 1. CAS 10200-59-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-醛基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | CAS#:10200-59-6 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Reactions of the Thiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties govern its reactivity, making it susceptible to a range of electrophilic and nucleophilic transformations. Understanding these reactions is critical for the rational design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the core reactions of the thiazole nucleus, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Principles of Thiazole Reactivity

The aromaticity of the thiazole ring arises from the delocalization of six π-electrons. The presence of the electronegative nitrogen atom at position 3 and the sulfur atom at position 1 significantly influences the electron density distribution around the ring. Calculated π-electron densities reveal that the C5 position is the most electron-rich, making it the primary site for electrophilic attack. Conversely, the C2 position is the most electron-deficient and bears an acidic proton, rendering it susceptible to deprotonation by strong bases and subsequent nucleophilic attack. The C4 position is generally less reactive than C5 towards electrophiles and less reactive than C2 towards nucleophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the unsubstituted thiazole ring is generally sluggish compared to more electron-rich heterocycles like pyrrole and thiophene, due to the electron-withdrawing nature of the pyridine-like nitrogen atom. However, the reaction is regioselectively directed to the C5 position. The presence of electron-donating groups (EDGs) on the ring, particularly at the C2 position, can significantly activate the ring towards electrophilic attack at C5.

Halogenation

Bromination and chlorination are the most common halogenation reactions performed on thiazoles. These reactions typically proceed by the standard EAS mechanism.

Table 1: Quantitative Data for Halogenation of Thiazole Derivatives

| Substrate | Reagent(s) | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 2,4-Dimethylthiazole | NBS | CCl₄ | Reflux | 5-Bromo-2,4-dimethylthiazole | 83-86 | |

| 2-Aminothiazole | Br₂ | Acetic Acid | Room Temp | 2-Amino-5-bromothiazole | Good | [1] |

| 2-Amino-4-phenylthiazole | CuBr₂ | CH₃CN | Not specified | 2-Amino-5-bromo-4-phenylthiazole | 92 | |

| Thiazole | Br₂ (vapor phase) | N/A | High Temp | 2-Bromothiazole & 2,5-Dibromothiazole | Not specified | [2] |

Experimental Protocol: Bromination of 2,4-Dimethylthiazole using NBS [3]

-

To a solution of 2,4-dimethylthiazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.0 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 5-bromo-2,4-dimethylthiazole (Yield: 83-86%).

Nitration

Nitration of thiazoles requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid"). The reaction is often complicated by the basicity of the ring nitrogen, which can be protonated under strongly acidic conditions, leading to deactivation of the ring.

Table 2: Quantitative Data for Nitration of Thiazole Derivatives

| Substrate | Reagent(s) | Temp. (°C) | Product | Yield (%) | Reference |

| 2-Aminothiazole | HNO₃ / H₂SO₄ | 0-5 | 2-Amino-5-nitrothiazole | 98 | [4] |

| 2-Acetamidothiazole | HNO₃ / Ac₂O | 0-5 | 2-Acetamido-5-nitrothiazole | 45.5 | [5] |

| 2-Amino-4-methylthiazole | HNO₃ / H₂SO₄ | <0 | 2-Amino-4-methyl-5-nitrothiazole | 40 | [3] |

Experimental Protocol: Nitration of 2-Aminothiazole [4]

-

Prepare a solution of 2-aminothiazole in concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the thiazole solution, maintaining the temperature below 5 °C with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) while keeping the temperature low.

-

The yellow precipitate of 2-amino-5-nitrothiazole is collected by vacuum filtration, washed thoroughly with cold water, and dried. (Yield: up to 98%).

Sulfonylation

Direct sulfonation of the thiazole ring is challenging. However, N-sulfonylation of aminothiazoles is a well-established procedure.

Experimental Protocol: N-Sulfonylation of 2-Aminothiazole [6]

-

Dissolve sodium acetate (1.2 eq) in water.

-

Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0 eq) and 2-aminothiazole (1.0 eq) to the solution.

-

Heat the reaction mixture to 80–85 °C and stir continuously.

-

Monitor the reaction by TLC. The reaction is complete when the initial sticky substance transforms into a fine solid.

-

Cool the mixture and isolate the solid product by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-sulfonylated-2-aminothiazole.

Diazo Coupling

Aminothiazoles, particularly 2-aminothiazoles, can be diazotized and coupled with electron-rich aromatic compounds like phenols and naphthols to form azo dyes. The coupling occurs at the C5 position of the thiazole ring if it is unsubstituted.

Experimental Protocol: Diazo Coupling of 2-Amino-5-nitrothiazole with Phenols [7]

-

Diazotization: Dissolve 2-amino-5-nitrothiazole (1.0 eq) in a mixture of sulfuric acid and water. Cool the solution to 0–5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C. Stir for 10-15 minutes to form the diazonium salt solution.

-

Coupling: In a separate flask, dissolve the coupling component (e.g., 2-naphthol or phenol) (1.0 eq) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, acetic acid). Cool this solution to 0–5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the mixture at 0–5 °C for 1 hour to ensure the reaction goes to completion.

-

Collect the azo dye product by vacuum filtration, wash with cold water, and dry.

Nucleophilic Reactions

The electron-deficient C2 position is the primary site for nucleophilic attack on the thiazole ring. These reactions often require strong nucleophiles or activation of the thiazole ring.

Deprotonation and Metalation at C2

The proton at the C2 position is the most acidic proton on the thiazole ring (pKa ≈ 2.5 for the conjugate acid).[8] It can be readily removed by strong bases like organolithium reagents (e.g., n-butyllithium) to form a 2-lithiothiazole species. This nucleophilic intermediate is a powerful synthon that can react with a wide variety of electrophiles.

Table 3: Quantitative Data for C2-Functionalization via Lithiation

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| Thiazole | n-BuLi | Benzaldehyde | Phenyl(thiazol-2-yl)methanol | High | [9] |

| 2-Bromo-4-(dioxolan-2-yl)thiazole | t-BuLi | CO₂ then H⁺ | 4-(1,3-Dioxolan-2-yl)thiazole-2,5-dicarboxylic acid | 93 | [10] |

| Benzothiazole | n-BuLi | Benzonitrile | (Benzothiazol-2-yl)(phenyl)methanone | 85 | [11] |

Experimental Protocol: Lithiation of Thiazole and Reaction with Benzaldehyde

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq, typically as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.

-

Add a solution of freshly distilled benzaldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield phenyl(thiazol-2-yl)methanol.

Nucleophilic Aromatic Substitution (SNAr)

Halogen atoms attached to the thiazole ring, especially at the C2 position, can be displaced by nucleophiles. The reaction is facilitated by the presence of electron-withdrawing groups on the ring.

Table 4: Quantitative Data for Nucleophilic Aromatic Substitution on Halothiazoles

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-5-nitrothiazole | Sodium methoxide | MeOH, 50 °C | 2-Methoxy-5-nitrothiazole | 90 | [8] |

| 2-Chlorothiazole | Sodium methoxide | MeOH, 50 °C | 2-Methoxythiazole | 80 | [8] |

| 2,5-Dibromothiazole | Amine (general) | Base, Heat (80-150 °C) | 2-Amino-5-bromothiazole | Varies | [6] |

| 2-Amino-5-bromothiazole | Na₂S | Not specified | Bis(2-amino-4-methyl-5-thiazolyl) sulfide | Good | [1] |

Experimental Protocol: Synthesis of 2-Methoxy-5-nitrothiazole [8]

-

In a round-bottom flask, dissolve 2-chloro-5-nitrothiazole (1.0 eq) in methanol (MeOH).

-

Add a solution of sodium methoxide (1.0 eq) in methanol to the flask.

-

Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain 2-methoxy-5-nitrothiazole (Yield: ~90%).

Ring-Opening Reactions

Under strongly reductive or basic conditions, the thiazole ring can undergo cleavage. For instance, treatment with sodium in liquid ammonia can lead to reductive ring-opening, yielding substituted propenethiolates.[12] Similarly, reaction with excess strong base like sodium methoxide in DMSO can cause decomposition and ring-opening, particularly for activated thiazoles like 5-nitrothiazole.[8]

Visualization of Reaction Pathways

Electrophilic Aromatic Substitution Mechanism

The following diagram illustrates the general mechanism for the electrophilic substitution at the C5 position of the thiazole ring, proceeding through a resonance-stabilized cationic intermediate (sigma complex).

Caption: General mechanism for electrophilic aromatic substitution on the thiazole ring.

Nucleophilic Attack at C2

This diagram shows the deprotonation of thiazole at the C2 position by a strong base, followed by the reaction of the resulting carbanion with an electrophile.

Caption: Mechanism of C2-functionalization via deprotonation and electrophilic quench.

Experimental Workflow: C2-Lithiation and Functionalization

This workflow diagram outlines the key steps involved in the synthesis of a 2-substituted thiazole via a lithiation reaction, as detailed in the experimental protocol.

Caption: Experimental workflow for the C2-lithiation and functionalization of thiazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. scholarsjournal.net [scholarsjournal.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

2-Thiazolecarboxaldehyde: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design.[2] At the heart of many synthetic routes targeting this valuable heterocycle lies 2-thiazolecarboxaldehyde, a versatile and reactive building block that provides a gateway to a diverse array of complex molecular architectures. This guide offers an in-depth exploration of the synthetic utility of this compound, moving beyond a simple catalog of reactions to provide a rationale for its application and detailed, field-proven protocols for its transformation.

Core Properties and Reactivity Profile

This compound is a light brown to yellow liquid, characterized by the presence of an aldehyde functional group attached to the C2 position of the thiazole ring. This substitution pattern dictates its reactivity, which is a blend of classical aldehyde chemistry and the unique electronic nature of the thiazole heterocycle.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10200-59-6 |

| Molecular Formula | C₄H₃NOS |

| Molecular Weight | 113.14 g/mol |

| Boiling Point | 61-63 °C at 15 mmHg |

| Density | 1.288 g/mL at 25 °C |

| Refractive Index | n20/D 1.574 |

The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the aldehyde carbonyl, making it highly susceptible to nucleophilic attack. This heightened reactivity is central to its utility in a variety of carbon-carbon bond-forming reactions.

Key Synthetic Transformations of this compound

This section will delve into several pivotal reactions that leverage this compound as a key starting material. For each transformation, the underlying mechanistic principles will be discussed, followed by a detailed experimental protocol.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones.[3] In the context of this compound, this reaction provides a straightforward route to vinyl-substituted thiazoles, which are valuable intermediates in pharmaceutical and materials synthesis.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base like n-butyllithium is critical for the quantitative deprotonation of the phosphonium salt to generate the ylide in situ.[2] The reaction is performed under anhydrous conditions and an inert atmosphere to prevent quenching of the highly basic ylide. The use of tetrahydrofuran (THF) as a solvent is ideal due to its ability to solvate the reagents and its inertness under the reaction conditions.

Caption: Workflow for the Wittig olefination of this compound.

Experimental Protocol: Synthesis of 2-Vinylthiazole [2]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M solution in hexanes) dropwise to the stirred suspension. After the addition, allow the mixture to stir at 0 °C for 1 hour, during which time a characteristic orange-red color of the ylide should develop.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared ylide solution at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure. The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure 2-vinylthiazole.

Carbon-Carbon Bond Formation via the Baylis-Hillman Reaction

The Baylis-Hillman reaction is an atom-economical method for forming a carbon-carbon bond between an activated alkene and an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine.[4] This reaction is particularly valuable as it constructs a densely functionalized allylic alcohol product.[5]

Mechanistic Insight: The reaction is initiated by the conjugate addition of the nucleophilic catalyst (e.g., DABCO) to the activated alkene (e.g., methyl acrylate), forming a zwitterionic enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of this compound. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final product.[6]

Caption: Key steps in the Baylis-Hillman reaction mechanism.

Experimental Protocol: Synthesis of Methyl 2-(hydroxy(thiazol-2-yl)methyl)acrylate [7]

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and methyl acrylate (1.5 equivalents) in a suitable solvent such as a mixture of DMF and water, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 equivalents).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is known to be slow, often requiring several days for completion.[5] Monitor the progress of the reaction by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Baylis-Hillman adduct.

Synthesis of β-Nitro Alcohols via the Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[8] This reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further transformed into nitroalkenes, α-nitro ketones, or β-amino alcohols.[9]

Rationale for Conditions: A mild base is typically employed to deprotonate the nitroalkane, forming a nitronate anion which acts as the nucleophile. The reaction is reversible, and careful control of reaction conditions is necessary to favor the formation of the desired product and avoid side reactions.

Caption: Generalized workflow of the Henry (Nitroaldol) reaction.

Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)-2-nitropropan-1-ol [10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent, 0.3 mmol) in dichloromethane (DCM, 0.5 mL) under an argon atmosphere.

-

Addition of Reagents: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents, 10 mol%). Then, add nitroethane (10.0 equivalents, 3.0 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC.

-

Workup and Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluting with dichloromethane) to isolate the desired β-nitro alcohol.

Access to Secondary Alcohols via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to this compound provides a reliable route to secondary alcohols bearing a thiazole moiety. These products are valuable precursors for a wide range of further synthetic elaborations.

Controlling the Reaction: The Grignard reagent is a potent nucleophile and a strong base; therefore, the reaction must be carried out in an anhydrous ethereal solvent (like THF or diethyl ether) and under an inert atmosphere to prevent protonation of the reagent.[11] The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol: Synthesis of Phenyl(thiazol-2-yl)methanol [12][13]

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane if necessary.[14] Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

-

Addition to Aldehyde: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.

-

Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure phenyl(thiazol-2-yl)methanol.

Synthesis of Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[15] This reaction, when applied to this compound, allows for the direct installation of a variety of primary and secondary amine functionalities, creating valuable building blocks for drug discovery.

The Role of the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[16] It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion formed from the condensation of the aldehyde and the amine. This selectivity allows for a one-pot procedure.[17]

Experimental Protocol: Synthesis of N-(Thiazol-2-ylmethyl)piperidine [18][19]

-

Reaction Setup: In a round-bottom flask, create a slurry of piperidine (1.1 equivalents, 0.22 mmol) and this compound (1.0 equivalent, 0.2 mmol) in 1,2-dichloroethane (DCE) or ethyl acetate (1-2 mL).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 equivalents, 0.24 mmol) to the slurry in one portion.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the desired product.

Broader Applications in Synthesis

Beyond these fundamental transformations, this compound is a valuable participant in a range of other synthetic endeavors:

-

Multicomponent Reactions: It can be employed in one-pot, multicomponent reactions to rapidly generate molecular complexity, leading to the synthesis of diverse heterocyclic libraries.[20]

-

Synthesis of Bioactive Molecules: The aldehyde functionality serves as a handle for the introduction of the thiazole moiety into larger, more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[21]

-

Materials Science: Vinyl-thiazole derivatives, accessible from this compound, can be used as monomers in polymerization reactions to create functional polymers with unique electronic and optical properties.

Conclusion

This compound stands as a testament to the power of a well-positioned functional group on a privileged heterocyclic core. Its heightened reactivity, coupled with the inherent biological and material significance of the thiazole ring, makes it an indispensable tool for the modern synthetic chemist. The reactions and protocols detailed in this guide—from classical olefination and Grignard additions to atom-economical Baylis-Hillman reactions—only scratch the surface of its potential. By understanding the underlying principles of its reactivity and mastering the experimental nuances of its transformations, researchers can continue to unlock new avenues in drug discovery, agrochemicals, and materials science, all stemming from this versatile and powerful building block.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. WO2012153341A1 - A process for the preparation of iloperidone and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. Baylis-Hillman Reaction [organic-chemistry.org]

- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. youtube.com [youtube.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 19. rsc.org [rsc.org]

- 20. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 2-Thiazolecarboxaldehyde for Pharmaceutical and Research Applications

Introduction

2-Thiazolecarboxaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity, stemming from the confluence of an aromatic thiazole ring and a reactive aldehyde group, make it an invaluable synthon for a diverse array of applications. It serves as a key intermediate in the synthesis of pharmaceuticals, including antimicrobial and anti-inflammatory agents, as well as agrochemicals such as fungicides and herbicides[1]. Given its foundational role, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic but a prerequisite for predictable and reproducible success in research and development.

This guide provides an in-depth analysis of the solubility and stability of this compound. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind its behavior, establish robust protocols for its characterization, and offer field-proven insights into its handling and storage. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this essential compound.

Core Physicochemical Properties

A baseline understanding of a compound's physical properties is essential before delving into its behavior in solution. This compound is a light brown to yellow liquid with a distinct aroma[1]. The presence of the polar aldehyde group and the nitrogen and sulfur heteroatoms in the thiazole ring dictates its physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NOS | [1][2] |

| Molecular Weight | 113.14 g/mol | [1][2] |

| Appearance | Yellow to Brown Liquid | [1][2] |

| Density | ~1.288 g/mL at 25 °C | [3] |

| Boiling Point | 61-63 °C at 15 mmHg | [1] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [2] |

| Refractive Index | n20/D ~1.574 | [1] |

| Storage Temperature | 2-8°C | [4][5] |

Solubility Profile: From Prediction to Practice

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. The structure of this compound—a small molecule with a polar aldehyde function and hydrogen bond acceptors (N and S atoms)—suggests favorable solubility in polar solvents.

Qualitative and Quantitative Solubility

Multiple suppliers confirm that this compound is soluble to fully miscible in water[2][4][6]. This high aqueous solubility is attributed to the ability of the thiazole nitrogen and the carbonyl oxygen to form hydrogen bonds with water molecules. It is also readily soluble in polar organic solvents.

| Solvent | Solubility | Rationale |

| Water | Soluble / Miscible | [2][6] |

| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High-polarity aprotic solvent; excellent for stock solutions.[7] |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Toluene, Hexanes | Sparingly Soluble to Insoluble | Non-polar solvents lack favorable interactions. |

Logical Workflow for Solubility Assessment

For novel derivatives or complex formulations, a systematic approach to solubility determination is required. The following workflow illustrates a logical progression from qualitative screening to precise quantitative measurement.

Caption: Logical workflow for determining compound solubility.

Protocol for Quantitative Solubility Determination

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials each containing a known volume (e.g., 1 mL) of the selected solvent (e.g., water, pH 7.4 buffer, ethanol).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid. Alternatively, allow the solid to settle by gravity.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.45 µm syringe filter compatible with the solvent to remove any remaining particulates.

-

Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's standard curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor. This concentration represents the thermodynamic solubility.

Chemical Stability and Degradation

Understanding the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results. The molecule's stability is primarily influenced by its aldehyde functional group and the thiazole ring. Aldehydes are susceptible to oxidation, while the thiazole ring can be sensitive to extreme pH and strong nucleophiles.

For drug development, these investigations are formalized as forced degradation studies , which are mandated by regulatory bodies like the ICH to reveal potential degradation products and establish stability-indicating analytical methods[8][9]. While specific degradation studies on this compound are not widely published, a robust investigational framework can be constructed based on established principles[10][11].

Experimental Workflow for Forced Degradation

The goal of a forced degradation study is to induce a modest level of degradation (typically 10-30%) to produce a representative sample of degradants for analytical method development without destroying the molecule entirely[11].

Caption: Standard experimental workflow for a forced degradation study.

Protocol for a Forced Degradation Study

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately (T=0 sample).

-

Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, dilute, and analyze.

-

Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with 0.2 M HCl, dilute, and analyze. Basic conditions often cause rapid degradation.

-

Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.

-

Thermal Degradation:

-

Solution: Incubate a sealed vial of the stock solution at 80°C.

-

Solid: Place a small amount of solid compound in a vial at 80°C.

-

At each time point, cool the sample, dissolve the solid if necessary, dilute, and analyze.

-

-

Photostability: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control stored under the same conditions.

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be hypothesized. The identification of these pathways is crucial for understanding the compound's liabilities.

Caption: Potential degradation pathways for this compound.

-

Oxidation: The aldehyde group is the most likely site of oxidation, readily converting to the corresponding thiazole-2-carboxylic acid. This can be initiated by peroxide, atmospheric oxygen, or metal ion catalysis.

-

Hydrolysis: While the thiazole ring is generally stable, extreme pH and elevated temperatures can lead to hydrolytic cleavage, breaking down the heterocyclic structure[12][13].

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation. The specific pathway would depend on the absorption spectrum of the molecule and the energy of the incident light.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. Such a method must be able to quantify the parent compound accurately in the presence of its degradation products, excipients, and impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column with a gradient elution using a mobile phase of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol is a typical starting point.

-

UV/Photodiode Array (PDA) Detection: PDA detection is crucial as it allows for the assessment of peak purity, helping to ensure that a chromatographic peak corresponding to the parent compound is not co-eluting with a degradant.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying degradation products. By providing the mass-to-charge ratio of the degradants, LC-MS allows for the elucidation of their structures, confirming the hypothesized degradation pathways.

Handling and Storage Recommendations

Based on the available data and chemical principles, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C[4].

-

Protection: It should be protected from light and kept away from strong oxidizing agents to prevent the degradation of the aldehyde group[6][14].

-

Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can provide additional protection against air oxidation.

-

Stock Solutions: While DMSO is a common solvent for creating high-concentration stock solutions, some thiazole-containing compounds have shown instability in DMSO over time, especially with repeated freeze-thaw cycles[15]. For critical applications, it is advisable to prepare fresh stock solutions or to store single-use aliquots at -20°C or -80°C to minimize degradation.

Conclusion

This compound is a compound of significant utility, but its reactivity demands a careful and informed approach to its use. Its high solubility in water and polar organic solvents simplifies its use in many synthetic and biological applications. However, its chemical stability, particularly the susceptibility of the aldehyde group to oxidation, requires stringent storage and handling protocols. By employing systematic methodologies like forced degradation studies, researchers can proactively identify liabilities, develop stability-indicating methods, and ensure the quality and reliability of their work. This technical guide provides the foundational knowledge and practical protocols necessary to harness the full potential of this compound while mitigating the risks associated with its inherent chemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:10200-59-6 | Chemsrc [chemsrc.com]

- 5. This compound 97 10200-59-6 [sigmaaldrich.com]

- 6. Thiazole-2-carboxaldehyde, 95% | Fisher Scientific [fishersci.ca]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach | Semantic Scholar [semanticscholar.org]

- 14. chemscene.com [chemscene.com]

- 15. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Thiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Thiazolecarboxaldehyde (C₄H₃NOS), a pivotal heterocyclic aldehyde in synthetic and medicinal chemistry. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the scientific rationale behind the spectral features. This document is designed to be a practical resource for the unambiguous identification, characterization, and quality assessment of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a five-membered heterocyclic compound containing both sulfur and nitrogen, with an aldehyde substituent at the 2-position.[1][2] This unique structural motif makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules.[1][2][3] Its applications range from the development of anti-inflammatory and antinociceptive agents to its use as an intermediate in the synthesis of complex natural product analogs.[3]

Given its importance, the precise and unequivocal structural confirmation of this compound is paramount. Spectroscopic methods provide a powerful, non-destructive means to elucidate its molecular architecture. This guide will walk through the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, providing the foundational knowledge for confident structural verification.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Thiazolecarboxaldehyde

For Immediate Release

A cornerstone molecule in medicinal chemistry and drug development, 2-thiazolecarboxaldehyde, has a rich history of synthetic exploration. This technical guide provides an in-depth analysis of the discovery and evolution of its synthesis, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the key synthetic methodologies, from early discoveries to modern advancements, presenting comparative data, detailed experimental protocols, and logical workflows.

Historical Perspective and Key Synthetic Routes

The synthesis of this compound has been approached through several distinct chemical pathways since its initial discovery. Early methods were often characterized by harsh reaction conditions and modest yields, driving the development of more efficient and milder alternatives. The primary routes to this important aldehyde can be categorized as follows:

-

Oxidation of 2-Methylthiazole: One of the classical approaches involves the direct oxidation of the readily available 2-methylthiazole.

-

Transformations from 2-Halothiazoles: The use of 2-bromothiazole as a precursor has been extensively explored, primarily through organometallic intermediates.

-

The Sommelet Reaction: This named reaction provides a pathway from 2-(chloromethyl)thiazole.

-

Hydrolysis of Dihalomethyl Precursors: The hydrolysis of 2-(dichloromethyl)thiazole offers another route to the desired aldehyde.

-

Methods from 2-Aminothiazole: While historically noted, the synthesis from 2-aminothiazole via diazotization is often associated with low yields.

Below, we explore the most significant of these methods in greater detail.

Core Synthetic Methodologies: A Comparative Analysis

The evolution of this compound synthesis has been driven by the quest for higher yields, milder conditions, and greater industrial applicability. The following table summarizes and compares the key quantitative data for the most prominent synthetic methods.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Oxidation | 2-Methylthiazole | Selenium Dioxide (SeO₂) | ~50-60% | Direct conversion of a readily available starting material. | Use of toxic selenium reagents; moderate yields. |

| Grignard Route | 2-Bromothiazole | Mg, Ethyl Bromide, DMF | ~70-99% (crude) | High yields; milder conditions than lithiation. | Requires preparation of Grignard reagent; sensitive to moisture. |

| Lithiation Route | 2-Bromothiazole | n-BuLi, DMF | Variable | Direct formylation. | Requires cryogenic temperatures (-75°C); strong base.[1] |

| Sommelet Reaction | 2-(Chloromethyl)thiazole | Hexamethylenetetramine | ~50-70% | Avoids organometallic intermediates. | Requires preparation of the chloromethyl derivative. |

| Hydrolysis | 2-(Dichloromethyl)thiazole | Acid or Base | Variable | Direct conversion to the aldehyde. | Preparation of the dichloromethyl precursor can be challenging. |

| Diazotization | 2-Aminothiazole | NaNO₂, H⁺, Oxime analog | ~10% | Inexpensive starting material. | Very low yields.[1] |

Detailed Experimental Protocols

For the practical application of these synthetic routes, detailed and reproducible experimental protocols are essential. Below are representative procedures for the key methods discussed.

Oxidation of 2-Methylthiazole with Selenium Dioxide (Riley Oxidation)

This method directly converts the methyl group at the 2-position of the thiazole ring into a formyl group.

Procedure: A mixture of 2-methylthiazole (1 equivalent) and selenium dioxide (1.1 equivalents) in a suitable solvent such as dioxane or a mixture of dioxane and water is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration. The filtrate is then concentrated under reduced pressure, and the residue is purified by distillation or chromatography to afford this compound.

Synthesis via Grignard Reagent from 2-Bromothiazole

This high-yield method proceeds through a magnesium-halogen exchange to form a thiazolyl Grignard reagent, which is then formylated.[1]

Procedure: To a solution of an alkylmagnesium bromide (e.g., ethylmagnesium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0-5°C, 2-bromothiazole (1 equivalent) is added dropwise. The mixture is stirred at this temperature for a designated period to facilitate the halogen-magnesium exchange. Subsequently, a formylating agent, such as N,N-dimethylformamide (DMF, 1.2 equivalents), is added slowly while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with an acidic aqueous solution (e.g., dilute HCl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation to yield this compound. A crude yield of up to 99% has been reported for this method.[1]

Sommelet Reaction of 2-(Chloromethyl)thiazole

This classical method converts a halomethyl group into an aldehyde using hexamethylenetetramine.

Procedure: 2-(Chloromethyl)thiazole (1 equivalent) is reacted with hexamethylenetetramine (1.1 equivalents) in a solvent like chloroform or acetic acid to form the quaternary ammonium salt. This salt is then hydrolyzed, typically by heating with water or aqueous acid. The resulting mixture is worked up by neutralization and extraction to isolate the this compound.

Logical and Experimental Workflows

To visualize the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations.

Figure 1: Overview of major synthetic pathways to this compound.

The following diagram details the workflow for the high-yield Grignard-based synthesis.

Figure 2: Experimental workflow for the Grignard-based synthesis.

Conclusion

The synthesis of this compound has evolved significantly, moving from classical methods with notable drawbacks to more refined, high-yield protocols suitable for industrial-scale production. The Grignard-based route from 2-bromothiazole currently stands out for its efficiency and relatively mild conditions. Understanding the historical development and the nuances of each synthetic pathway provides researchers with a powerful toolkit to access this vital heterocyclic building block for the advancement of pharmaceutical and materials science.

References

The Thiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to a Cornerstone of Medicinal Chemistry

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity, electron distribution, and ability to engage in diverse non-covalent interactions, make it a "privileged structure" for designing bioactive agents.[4][5] This guide provides an in-depth technical analysis of the biological significance of the thiazole moiety. We will explore its fundamental chemical attributes, delve into its role in a wide array of therapeutic areas, and present field-proven experimental workflows for the synthesis and evaluation of novel thiazole-based drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile and potent nature of the thiazole core in their discovery programs.

The Thiazole Core: A Structural and Physicochemical Analysis

The enduring success of the thiazole ring in drug discovery is not accidental; it is a direct consequence of its intrinsic electronic and structural features. The five-membered ring is planar and aromatic, a result of the delocalization of six π-electrons, which imparts significant stability.[6][7]

The presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom creates a unique electronic landscape.[8] The C2 position is electron-deficient and thus susceptible to nucleophilic attack or deprotonation, while the C5 position is comparatively electron-rich, making it a target for electrophilic substitution.[9] This distinct reactivity at different positions allows for precise and varied chemical modifications, a critical aspect of lead optimization.[4]

Key Physicochemical Properties:

-

Aromaticity & Stability : The ring's aromatic nature confers thermodynamic stability and a rigid, planar geometry, which helps in pre-organizing substituents for optimal interaction with biological targets.[5][7]

-

Hydrogen Bonding Capacity : The nitrogen atom at position 3 is a competent hydrogen bond acceptor, a crucial interaction for anchoring ligands within protein binding sites.[10]

-

Dipole Moment : Thiazole possesses a significant dipole moment, influencing its solubility and ability to interact with polar environments in target proteins.[2]

-

Bioisosteric Potential : The thiazole ring is frequently employed as a bioisostere for other chemical groups, such as amide or ester bonds, offering improved metabolic stability or modified electronic properties while retaining biological activity.[11][12]

Below is a diagram illustrating the core structure and electronic properties of the thiazole ring.

Caption: Core structure and electronic properties of the 1,3-thiazole ring.

The Pharmacological Versatility of Thiazole Derivatives

The thiazole scaffold is present in numerous FDA-approved drugs, demonstrating its broad therapeutic applicability.[13][14] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][15]

Anticancer Agents

Thiazole is a prominent scaffold in oncology drug discovery.[16] Thiazole-containing compounds can interfere with multiple cancer-related pathways, including kinase signaling, cell cycle progression, and apoptosis.[8][10]

-

Mechanism of Action - Kinase Inhibition: Many thiazole derivatives function as potent kinase inhibitors. The planar thiazole ring serves as an excellent anchor within the ATP-binding pocket of kinases. For example, Dasatinib , a dual BCR-ABL and Src family kinase inhibitor, utilizes the thiazole core to form key hydrogen bonds and hydrophobic interactions, leading to the effective treatment of chronic myeloid leukemia (CML).[4][5]

-

Mechanism of Action - Microtubule Disruption: Compounds like Ixabepilone , an epothilone B analog, contain a thiazole ring and function by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

The diagram below illustrates a simplified signaling pathway inhibited by a thiazole-based kinase inhibitor.

Caption: Simplified pathway showing Dasatinib inhibiting BCR-ABL kinase.

Antimicrobial and Antiviral Agents

The thiazole nucleus is integral to many antimicrobial and antiviral drugs. It is a key component of the penicillin antibiotic family (in its reduced thiazolidine form) and is found in numerous cephalosporins and sulfonamides.[9][17][18]

-

Antibacterial: The cephalosporin class of antibiotics, such as Cefixime and Ceftriaxone, often incorporates a 2-aminothiazole moiety, which enhances their spectrum of activity against Gram-negative bacteria.[18]

-

Antiviral: Ritonavir , an antiretroviral medication used to treat HIV/AIDS, is a prominent example of a thiazole-containing drug.[2][19] It functions as a protease inhibitor, a critical enzyme for viral replication.

Anti-inflammatory and Other Activities

Thiazole derivatives also exhibit potent anti-inflammatory, antioxidant, antidiabetic, and analgesic properties.[20][21]

-

Anti-inflammatory: Meloxicam , a non-steroidal anti-inflammatory drug (NSAID), contains a thiazole ring and selectively inhibits cyclooxygenase-2 (COX-2), reducing inflammation and pain with a better gastrointestinal safety profile compared to non-selective NSAIDs.[9]

Table 1: Selected FDA-Approved Thiazole-Containing Drugs

| Drug Name (Brand) | Therapeutic Class | Mechanism of Action |

| Dasatinib (Sprycel®) | Anticancer | BCR-ABL and Src family kinase inhibitor.[4] |

| Ixabepilone (Ixempra®) | Anticancer | Microtubule stabilizer.[4] |

| Ritonavir (Norvir®) | Antiretroviral | HIV protease inhibitor.[2][19] |

| Cefixime (Suprax®) | Antibiotic | Inhibits bacterial cell wall synthesis.[18] |

| Meloxicam (Mobic®) | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor.[9] |

| Pramipexole (Mirapex®) | Antiparkinsonian | Dopamine agonist.[18] |

| Nitazoxanide (Alinia®) | Antiparasitic | Inhibits pyruvate:ferredoxin oxidoreductase pathway.[2] |

Experimental Design: Synthesis and Validation of Thiazole Derivatives

The discovery of novel thiazole-based therapeutics relies on a robust and self-validating experimental workflow. This process begins with rational design and synthesis, followed by rigorous biological evaluation.

Core Synthesis: The Hantzsch Thiazole Synthesis